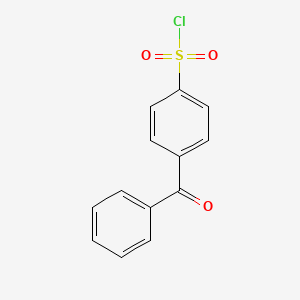![molecular formula C8H14N4O2 B12660171 N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine CAS No. 93842-96-7](/img/structure/B12660171.png)
N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is a chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxy group, and an allyloxy group attached to a guanidine moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine typically involves the reaction of guanidine derivatives with cyano and allyloxy compounds under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The allyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent for certain diseases due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The cyano group plays a crucial role in its inhibitory activity by forming strong interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyano-N’-[2-hydroxy-3-(methoxy)propyl]guanidine
- N-Cyano-N’-[2-hydroxy-3-(ethoxy)propyl]guanidine
- N-Cyano-N’-[2-hydroxy-3-(propoxy)propyl]guanidine
Uniqueness
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93842-96-7 |
|---|---|
Formule moléculaire |
C8H14N4O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-cyano-2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine |
InChI |
InChI=1S/C8H14N4O2/c1-2-3-14-5-7(13)4-11-8(10)12-6-9/h2,7,13H,1,3-5H2,(H3,10,11,12) |
Clé InChI |
URELKGWOXTZORQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(CN=C(N)NC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


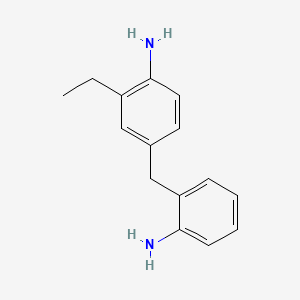
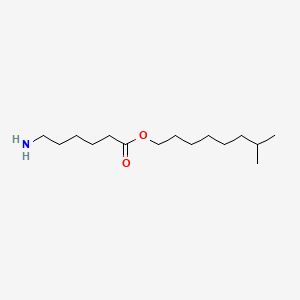


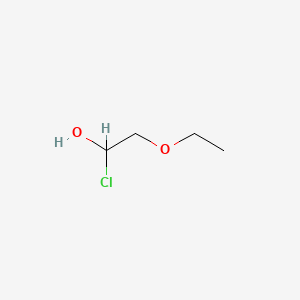
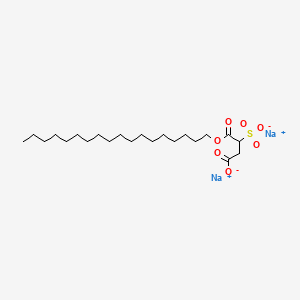
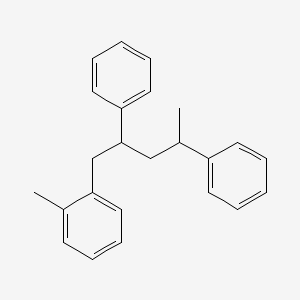
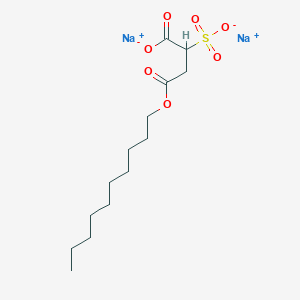
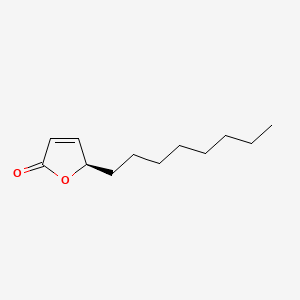
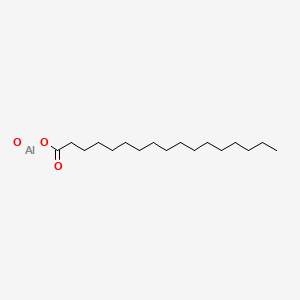
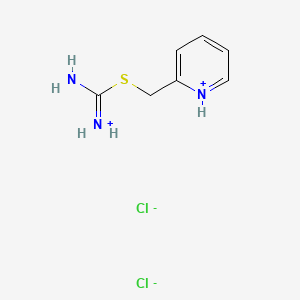
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
